Regaloside H

Chinese Name
王百合苷 H
English Name
Regaloside H
标识符
CAS No.
126239-77-8
Molecular Formula
C18H24O10
Molecular Weight
400.3800
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
400.3800
druglikeness.valid
TPSA
TPSA
166.1400
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-0.7613
druglikeness.valid
LogD
LogD
-0.7631
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
8.4112
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.1387
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
33.4038
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.3
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.3813
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
3.9168
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
非酒精性脂肪性肝病
Non-alcoholic fatty liver disease
Corresponding Targets:
肥胖症
Obesity
Corresponding Targets:
抗肿瘤
Antitumor
Corresponding Targets:
肝细胞癌
Hepatocellular Carcinoma
Corresponding Targets:
Plant Sources
相关化合物

Methyl 4-O-feruloylquinate
Methyl 4-O-feruloylquinate
CAS号:195723-10-5
分子式:C18H22O9
分子量:382.3650

Gelomulide N
Gelomulide N
CAS号:1005212-02-1
分子式:C24H32O7
分子量:432.5130

29-Nor-20-oxolupeol
29-Nor-20-oxolupeol
CAS号:19891-85-1
分子式:C29H48O2
分子量:428.7010

Alnusdiol
Alnusdiol
CAS号:56973-51-4
分子式:C19H22O4
分子量:314.3810

Fargesone B
Fargesone B
CAS号:116424-70-5
分子式:C21H24O6
分子量:372.4170

Lancifolin C
Lancifolin C
CAS号:74048-71-8
分子式:C22H28O5
分子量:372.4610